N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Description

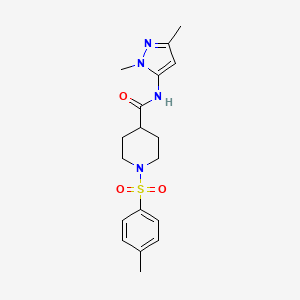

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core modified with a 1,3-dimethylpyrazole substituent and a 4-methylbenzenesulfonyl (tosyl) group.

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-13-4-6-16(7-5-13)26(24,25)22-10-8-15(9-11-22)18(23)19-17-12-14(2)20-21(17)3/h4-7,12,15H,8-11H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGSHHMTRDQQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=NN3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound consists of a pyrazole ring, a piperidine moiety, and a sulfonamide group, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. A study demonstrated that pyrazole derivatives possess inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are pivotal in cancer progression .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models . This suggests a potential therapeutic role in treating inflammatory diseases.

Antibacterial Activity

Research indicates that pyrazole derivatives can exhibit antibacterial activity. For example, certain derivatives have been tested against various bacterial strains and demonstrated significant inhibition of bacterial growth . The mechanism often involves disruption of bacterial cell membranes.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups on the aromatic ring enhances the potency of the compound against specific targets .

- Pyrazole Ring Modifications : Alterations in the pyrazole ring can significantly affect the compound's interaction with biological targets. For instance, modifications that increase lipophilicity often improve cellular uptake and bioavailability .

Case Study 1: Antitumor Efficacy

In a recent study involving breast cancer cell lines MCF-7 and MDA-MB-231, derivatives of pyrazole were tested for their cytotoxic effects. The results indicated that certain compounds showed enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could be beneficial in therapeutic applications .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory potential of this compound. The study revealed that this compound could significantly reduce LPS-induced inflammation in vitro by inhibiting NF-kB signaling pathways, thus highlighting its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that compounds with a pyrazole structure often exhibit significant antimicrobial and anticancer properties. N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide may act as a scaffold for developing new drugs targeting resistant bacterial strains and various cancer types. Pyrazole derivatives have been documented to inhibit key enzymes involved in cancer cell proliferation and survival pathways .

Enzyme Inhibition

This compound may serve as an enzyme inhibitor, particularly in pathways associated with inflammatory responses or metabolic syndromes. The sulfonamide group can enhance binding affinity to specific enzyme targets, making it a candidate for drug development aimed at treating conditions like diabetes or obesity .

Agricultural Applications

Pesticide Development

this compound is being investigated for its potential use in developing new pesticides. Pyrazole derivatives have shown efficacy against various pests and pathogens affecting crops. The compound's unique structure may enhance its effectiveness as a herbicide or fungicide, providing a more sustainable approach to pest management .

Material Science

Polymer Synthesis

In materials science, this compound can be utilized as a building block for synthesizing novel polymers. Its unique functional groups allow for the modification of polymer properties such as thermal stability, solubility, and mechanical strength. Research into incorporating pyrazole derivatives into polymer matrices is ongoing, aiming to develop materials with enhanced performance characteristics for industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that pyrazole derivatives inhibited tumor growth in vitro by targeting specific signaling pathways. |

| Study B | Pesticidal Efficacy | Evaluated the effectiveness of pyrazole-based compounds against common agricultural pests, showing significant reductions in pest populations. |

| Study C | Polymer Properties | Investigated the incorporation of pyrazole compounds into polymer matrices, resulting in improved thermal and mechanical properties compared to traditional materials. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide with structurally or functionally related piperidine-carboxamide derivatives and sulfonamide-containing compounds. Data are drawn from diverse sources, including synthetic analogs and bioactive molecules.

Key Structural and Functional Insights:

Sulfonamide vs. Carboxamide Groups :

The target compound’s tosyl group (4-methylbenzenesulfonyl) provides enhanced steric bulk and electron-withdrawing properties compared to the methanesulfonamide in . This may influence binding affinity in enzyme active sites, though solubility could be reduced .

Heterocyclic Modifications :

The 1,3-dimethylpyrazole in the target compound is less polar than the trifluoromethyl-oxadiazole in WNK463 or the benzimidazole in Compound 118 . This difference may alter metabolic stability or target engagement.

Biological Activity Trends :

Piperidine-4-carboxamide derivatives with aromatic/heteroaromatic substituents (e.g., Compound 118’s benzimidazole) often exhibit high affinity for enzymes like mPGES-1, a prostaglandin synthase implicated in inflammation . The target compound’s pyrazole and tosyl groups may similarly target inflammatory pathways but require empirical validation.

Molecular Weight and Drug-Likeness : The target compound (MW 427.51) falls within the acceptable range for small-molecule drugs, unlike larger analogs like XL177A (MW 861.47), which may face pharmacokinetic challenges .

Q & A

Q. What are the standard synthetic routes for N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, and what key intermediates are involved?

The synthesis typically involves a multi-step process starting with the formation of the pyrazole core, followed by sulfonylation and piperidine coupling. For example:

- Step 1 : Preparation of the 1,3-dimethylpyrazole moiety via condensation of hydrazine derivatives with diketones or β-keto esters .

- Step 2 : Sulfonylation of the piperidine-4-carboxamide intermediate using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3 : Coupling the sulfonylated piperidine with the pre-formed pyrazole derivative via nucleophilic substitution or amide bond formation . Key intermediates include the sulfonyl chloride derivative and the pyrazole-amine precursor.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying substitution patterns (e.g., methyl groups on pyrazole, sulfonyl linkage) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or regioselectivity, particularly for analogs with complex substitution patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonylation step during synthesis?

- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) as a catalyst enhances sulfonylation efficiency by activating the sulfonyl chloride .

- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates, reducing side reactions .

- Temperature Control : Maintaining temperatures below 0°C during sulfonylation minimizes decomposition of reactive intermediates .

- Microwave-Assisted Synthesis : For time-sensitive steps, microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining yield .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

- Orthogonal Assays : Validate results using multiple assays (e.g., enzymatic inhibition vs. cell-based viability assays) to rule out assay-specific artifacts .

- Stability Testing : Assess compound stability in assay buffers (e.g., via HPLC) to confirm intactness during experiments .

- Molecular Dynamics (MD) Simulations : Refine docking models by incorporating solvent effects and protein flexibility to align computational predictions with empirical data .

Q. How can researchers design analogs of this compound with enhanced selectivity for kinase targets?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the pyrazole (e.g., methyl groups) and sulfonylpiperidine moieties to identify regions influencing kinase binding .

- Molecular Docking : Use tools like AutoDock Vina to predict interactions with ATP-binding pockets of target kinases (e.g., JAK2 or EGFR) .

- Bioisosteric Replacement : Replace the 4-methylbenzenesulfonyl group with trifluoromethanesulfonyl or phosphonate groups to modulate electronic properties and selectivity .

Data Analysis and Experimental Design

Q. What methodologies are recommended for analyzing contradictory solubility data across different solvent systems?

- Hansen Solubility Parameters (HSP) : Calculate HSP values to predict solubility in untested solvents based on dispersion, polar, and hydrogen-bonding interactions .

- High-Throughput Screening (HTS) : Use automated platforms to test solubility in a matrix of solvents (e.g., DMSO, ethanol, PEG-400) and identify outliers .

Q. How should researchers approach the identification of degradation products under varying pH conditions?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral hydrolysis conditions, followed by LC-MS/MS analysis to identify degradation pathways .

- Isotopic Labeling : Incorporate C or H labels at labile positions (e.g., amide bonds) to trace cleavage products .

Structural and Functional Insights

Q. What computational tools are most effective for predicting the compound’s pharmacokinetic (PK) properties?

- SwissADME : Predicts logP, bioavailability, and blood-brain barrier penetration based on molecular descriptors .

- MetaSite : Models phase I metabolism (e.g., CYP450-mediated oxidation) to identify potential metabolic hotspots .

Q. How can crystallographic data resolve ambiguities in regioselectivity during analog synthesis?

- Single-Crystal X-ray Diffraction : Determine the exact position of substituents (e.g., methyl groups on pyrazole) to confirm regiochemical outcomes .

- Density Functional Theory (DFT) : Compare calculated vs. observed bond lengths and angles to validate structural assignments .

Biological Evaluation

Q. What in vitro assays are recommended for evaluating the compound’s potential as a kinase inhibitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.